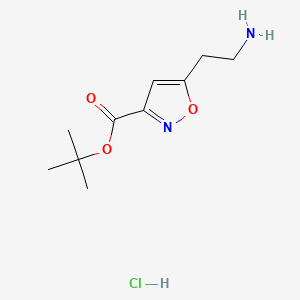![molecular formula C18H17ClN4OS B13482667 N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is a compound known for its significant applications in various fields, particularly in agriculture as an insecticide. It is a member of the anthranilic diamide class of insecticides and is known for its effectiveness in controlling a wide range of pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide involves multiple steps. One common method starts with the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method, which is efficient and cost-effective. This method reduces the number of steps and the need for expensive reagents, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Widely used as an insecticide to protect crops from pests.
Wirkmechanismus
The compound exerts its effects by acting as a ryanodine receptor agonist. Ryanodine receptors are ion channels that regulate the release of calcium from the sarcoplasmic reticulum in muscle cells. By activating these receptors, the compound causes an uncontrolled release of calcium, leading to muscle paralysis and death in insects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mechanism of action.
Thiacloprid: A neonicotinoid insecticide that acts on nicotinic acetylcholine receptors.
Imidacloprid: Another neonicotinoid with a similar target but different chemical structure.
Uniqueness
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is unique due to its high specificity for ryanodine receptors, making it highly effective against a broad spectrum of pests while having a lower impact on non-target organisms .
Eigenschaften
Molekularformel |
C18H17ClN4OS |
|---|---|
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-[[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H17ClN4OS/c1-12(24)23(2)10-13-3-5-14(6-4-13)16-11-25-18(22-16)21-15-7-8-17(19)20-9-15/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
BUJHLDFAPLRZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


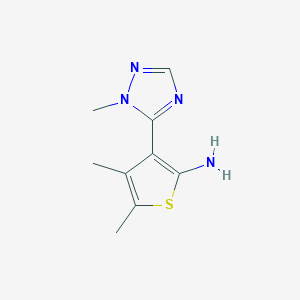

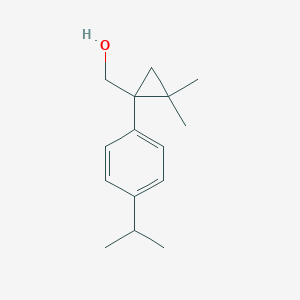
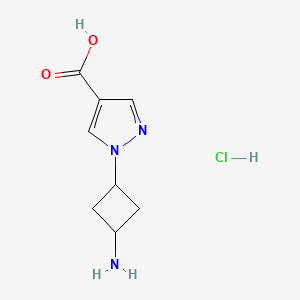
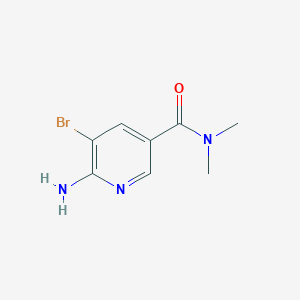
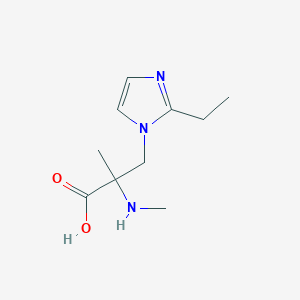

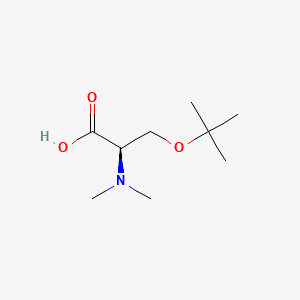
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)

![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)


